molecular formula C21H15N5O2S2 B2696857 N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 891127-66-5

N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2696857
CAS No.: 891127-66-5
M. Wt: 433.5
InChI Key: LAFXCBPWHUSKGZ-UHFFFAOYSA-N
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Description

“N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a compound that has been synthesized and studied for its potential applications .


Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the final product is reported to be 92% . The synthesis process involves the use of various reagents and conditions .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as X-ray crystallography . The compound has a complex structure with multiple rings and functional groups .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions during its synthesis . The reactions involve the use of various reagents and conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques . The compound is reported to be a pale yellow solid with a melting point of 188–189 °C .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that certain derivatives of [1,2,4]triazolo[4,3-b]pyridazine, such as 4-(3-acetyl-5-oxo-6-phenyl-8-(thiophen-2-yl)pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-1(5H)-yl)benzenesulfonamide, show significant antitumor activity against cancer cell lines like PC-3 prostate cancer and A-549 lung cancer. These compounds were found to cause cell cycle arrest and induce apoptosis in cancer cells through mechanisms involving cell cycle inhibitors and caspase-3 dependent pathways (Fares et al., 2014).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating structures similar to [1,2,4]triazolo[4,3-b]pyridazine have been explored for their inhibition properties against human carbonic anhydrase isozymes. These compounds have shown significant inhibitory effects on various carbonic anhydrase isoforms, which are relevant in many physiological and pathological processes. Their potential applications include treatment and management of conditions like glaucoma, edema, epilepsy, and cancer (Alafeefy et al., 2015).

Anti-Asthmatic Activities

Compounds incorporating [1,2,4]triazolo[4,3-b]pyridazine have been synthesized and evaluated for their anti-asthmatic activities. They have shown potent activity against platelet-activating factor-induced bronchoconstriction in animal models, indicating their potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antibacterial and Antifungal Activities

Several derivatives with the [1,2,4]triazolo[4,3-b]pyridazine structure have been synthesized and exhibited notable antibacterial and antifungal properties. This indicates their potential as effective antimicrobial agents for treating various infectious diseases (Hassan, 2013).

Future Directions

The future directions for the study of this compound could include further investigation of its potential applications, as well as further studies to fully understand its mechanism of action .

Properties

IUPAC Name

N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c27-30(28,17-5-2-1-3-6-17)25-16-10-8-15(9-11-16)18-12-13-20-22-23-21(26(20)24-18)19-7-4-14-29-19/h1-14,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFXCBPWHUSKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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